Product packaging for 1-Ethyl-1,4-diazepan-2-one(Cat. No.:CAS No. 1543092-05-2)

1-Ethyl-1,4-diazepan-2-one

Cat. No.: B1455772
CAS No.: 1543092-05-2
M. Wt: 142.2 g/mol
InChI Key: BIPQQKHLEJGBIJ-UHFFFAOYSA-N
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Description

1-Ethyl-1,4-diazepan-2-one is a chemical compound belonging to the class of 1,4-diazepane derivatives, which are characterized by a seven-membered ring containing two nitrogen atoms. These diazepane-based structures are valuable intermediates and scaffolds in medicinal chemistry and pharmaceutical research . Researchers utilize these core structures to develop novel bioactive molecules. For instance, certain 5-membered heterocyclic derivatives incorporating similar diazepane motifs have been investigated as potent platelet aggregation inhibitors. These inhibitors exhibit a unique profile by acting without inhibiting COX-1 and COX-2 enzymes, suggesting potential for therapeutic applications in preventing and treating ischemic diseases while aiming to avoid side effects associated with cyclooxygenase inhibition . As a building block, this compound offers synthetic flexibility for further functionalization and exploration of structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B1455772 1-Ethyl-1,4-diazepan-2-one CAS No. 1543092-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPQQKHLEJGBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 1,4 Diazepan 2 One and Derivatives

Fundamental Synthetic Approaches to the 1,4-Diazepan-2-one (B1253349) Heterocyclic Core

The synthesis of the seven-membered 1,4-diazepan-2-one ring is a key challenge, addressed by several primary methods. These include cyclo-condensation reactions, ring-closing metathesis, and various intramolecular cyclization strategies.

Cyclo-condensation Reactions for Seven-Membered Ring Formation

Cyclo-condensation reactions represent a classical and effective approach for constructing the 1,4-diazepan-2-one core. These reactions typically involve the condensation of a diamine with a dicarbonyl compound or its equivalent, leading to the formation of the seven-membered ring. nih.govjlu.edu.cn For instance, the reaction of a suitably substituted 1,2-diamine with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound can yield the diazepine (B8756704) skeleton. nih.gov A common strategy involves the condensation of o-phenylenediamine (B120857) (OPD) with various carbonyl compounds to produce benzodiazepine (B76468) derivatives, a principle that can be adapted for the synthesis of saturated 1,4-diazepan-2-ones. nih.gov

Researchers have developed one-pot methods, such as the palladium-catalyzed carbonylative Sonogashira reaction followed by an aza-Michael addition cyclocondensation, to produce benzo[b] rsc.orgsmolecule.comdiazepines with high efficiency. rsc.org While focused on the benzo-fused analogs, the core cyclocondensation principle is applicable to the synthesis of the saturated diazepanone ring. The choice of catalysts and reaction conditions is crucial for achieving high yields and selectivity. For example, reusable and green catalysts like mesoporous silica (B1680970) nanoparticles (MSNPs) have been employed to promote the condensation of o-phenylenediamine with other reactants, achieving yields of up to 88%. nih.gov

Ring-Closing Metathesis in Diazepanone Construction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including the diazepinone core. rsc.orgwikipedia.org This method involves the intramolecular metathesis of a diene substrate, typically containing two terminal alkene functionalities, catalyzed by a metal complex, most commonly ruthenium-based catalysts like Grubbs catalysts. rsc.orgwikipedia.org The reaction forms a new carbon-carbon double bond, creating the cyclic structure and releasing ethylene (B1197577) as a byproduct. wikipedia.org

This strategy has been successfully applied to prepare a variety of diazepinone derivatives from α-amino acids and amino alcohols. rsc.org The key step is the RCM of a diallylurea precursor, which can be synthesized in multiple steps. smolecule.com The use of specific catalysts, such as the Zhan catalyst 1B, can make this an eco-friendly approach by avoiding toxic reagents. smolecule.com Enyne ring-closing metathesis (RCEYM) is a variation that utilizes an alkene and an alkyne, resulting in a 1,3-diene moiety within the newly formed ring, which can be used for further functionalization. nih.govrsc.org

CatalystSubstrate TypeProductYield (%)Reference
Grubbs-II CatalystBis-benzoyl-protected diallylureaDiazepinone92 (ee) smolecule.com
Zhan Catalyst 1BDiallylurea precursorDiazepinone>85 smolecule.com
2nd Gen Grubbs Cat.Diene precursor12-membered ring89 wikipedia.org

Intramolecular Cyclization Pathways for Lactamization

Intramolecular cyclization is a fundamental strategy for forming the lactam (cyclic amide) portion of the 1,4-diazepan-2-one ring. sci-hub.se This can be achieved through various pathways, including the Ugi multicomponent reaction followed by cyclization and copper-catalyzed intramolecular amidation.

The Ugi reaction is a convergent multicomponent approach where an amine, an aldehyde, an isocyanide, and a carboxylic acid combine to form a linear intermediate. This intermediate can then undergo intramolecular cyclization under acidic conditions to yield the desired 1,4-diazepan-2-one derivative. smolecule.com For example, reacting methylamine, glyoxylic acid, and tert-butyl isocyanide can produce 1-methyl-1,4-diazepan-2-one (B2944257) in high yield. smolecule.com Another approach involves a Ugi reaction followed by a Mitsunobu cyclization or cyclization using sulfuryl diimidazole to afford 1-sulfonyl 1,4-diazepan-5-ones. acs.orgcapes.gov.br

Copper-catalyzed intramolecular amidation has also been employed for the construction of the 1,4-diazepin-2-one core, particularly in the synthesis of complex natural product analogs like CPZEN-45. sci-hub.seresearchgate.net This method involves the cyclization of a precursor containing a vinyl iodide and a secondary amide in the presence of a copper catalyst. sci-hub.se

Cyclization MethodKey Reagents/CatalystPrecursor TypeYield (%)Reference
Ugi/Acid-mediatedTrifluoroacetic acid (TFA)Amine, aldehyde, isocyanide, etc.92 smolecule.com
Cu-catalyzed amidationCuI, Ethylene glycol, K2CO3Vinyl iodide with secondary amide77 sci-hub.se
Ugi/MitsunobuDEAD, PPh3Ugi adductHigh acs.org

N-Alkylation Strategies for 1-Ethyl Substitution

Once the 1,4-diazepan-2-one core is synthesized, the final step in producing 1-Ethyl-1,4-diazepan-2-one is the introduction of an ethyl group at the N1 position. This is typically achieved through N-alkylation reactions.

Direct Ethylation Protocols

Direct ethylation involves the reaction of the 1,4-diazepan-2-one with an ethylating agent, such as ethyl iodide or ethyl bromide. Amides and lactams are weak bases, so they generally need to be converted to their conjugate bases using a strong base like sodium hydride to facilitate alkylation. mdpi.com Alternatively, methods using potassium hydroxide (B78521) and alumina (B75360) have been shown to be effective for the selective N-monoalkylation of amides. tandfonline.com

Palladium-catalyzed decarboxylative asymmetric allylic alkylation represents a more advanced method for introducing substituents, which can be adapted for alkyl groups. nih.gov Furthermore, iridium-catalyzed N-alkylation of amines offers an efficient way to form C-N bonds without the need for stoichiometric metal reagents, a technique applicable to diazepanone precursors. smolecule.com

Phase Transfer Catalysis in N-Alkylation Reactions

Phase transfer catalysis (PTC) is a highly efficient and green chemistry approach for N-alkylation. fzgxjckxxb.com This method is particularly useful for reactions between reactants in immiscible phases, such as a solid or aqueous base and an organic substrate. fzgxjckxxb.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the base or the amide anion between phases, accelerating the reaction. mdpi.comfzgxjckxxb.com

Solvent-free PTC conditions, often combined with microwave irradiation, can lead to rapid and high-yield N-alkylation of lactams. mdpi.comresearchgate.net By mixing the lactam with an alkyl halide, a catalytic amount of TBAB, and a solid base like potassium carbonate or potassium hydroxide, the reaction can be completed in seconds to minutes. mdpi.com This methodology avoids the use of organic solvents, simplifying workup and reducing environmental impact. tandfonline.comrsc.org

N-Alkylation MethodCatalyst/BaseAlkylating AgentConditionsReference
Solvent-free PTCTBAB, K2CO3/KOHAlkyl HalideMicrowave, 55-150s mdpi.com
Continuous flow PTCQuaternary Ammonium SaltAlkyl HalideAutomated reactor rsc.org
Classical PTCNot specifiedNot specifiedBase-promoted fzgxjckxxb.com

Advanced Synthetic Techniques for Diazepan-2-one Scaffolds

The construction of the 1,4-diazepan-2-one core, a seven-membered heterocyclic system, has been the subject of considerable research. Modern synthetic chemistry offers several powerful techniques to build this scaffold and introduce molecular diversity, crucial for developing new chemical entities.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) offers a robust platform for the combinatorial synthesis of diazepan-2-one derivatives, facilitating high-throughput screening and the generation of compound libraries. This methodology involves attaching a starting material to a solid support (polymer resin) and performing subsequent chemical transformations in a stepwise manner.

A key strategy involves the use of polymer-supported N-oxoalkyl-derivatized peptides. conicet.gov.ar For instance, N-(3-oxo-propyl)-derivatives have been successfully used as precursors for fused 1,4-diazepan-2-ones. conicet.gov.ar The synthesis proceeds via an acid-mediated tandem N-acyliminium ion cyclization–nucleophilic addition reaction. conicet.gov.arconicet.gov.ar This approach is powerful for creating fused ring systems and introducing conformational constraints in peptidomimetics. conicet.gov.ar

The formation of the seven-membered ring can be influenced by the precursor's structure. Studies have shown a preference for the formation of fused seven-membered ring systems from N-(3-Oxo-propyl)-derivatives through a "westbound" cyclization of the iminium ion intermediate. conicet.gov.ar In contrast, N-(2-Oxo-ethyl)-derivatives were found to be more suitable for forming single 1,4-diazepin-5-one rings rather than fused systems. conicet.gov.ar

Another efficient method describes the solid-phase construction of the related tetrahydro-1,4-benzodiazepin-2-one scaffold. nih.gov This process starts with a polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, which is reacted with α-amino acid methyl esters. Subsequent steps, including nitro group reduction, hydrolysis, intramolecular cyclization, and N-alkylation, afford structurally diverse products in high yields and purities. nih.gov While focused on the benzodiazepine analogue, the principles of building the heterocyclic ring on a solid support are transferable.

It is also noteworthy that 1,4-diazepine-2,5-dione rings can sometimes form as an undesirable side product during the Fmoc-based solid-phase peptide synthesis of sequences containing aspartic acid β-benzyl ester. nih.gov This unintended pathway, however, presents a novel route for the targeted synthesis of diazepine peptide derivatives. nih.gov

Table 1: Overview of Solid-Phase Synthesis Approaches for Diazepan-2-one Scaffolds

Precursor Type Key Reaction Resulting Scaffold Reference
Polymer-supported N-(3-oxo-propyl)-derivatives Tandem N-acyliminium ion cyclization–nucleophilic addition Fused 1,4-diazepan-2-ones conicet.gov.ar
Polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid Reduction, cyclization, and N-alkylation Tetrahydro-1,4-benzodiazepin-2-one nih.gov
Peptides with Asp(OBzl) residue Intramolecular side reaction 1,4-Diazepine-2,5-dione nih.gov

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, are exceptionally powerful for generating molecular diversity. researchgate.netacs.org The Ugi and Passerini reactions are prominent isocyanide-based MCRs (IMCRs) that have been adapted for the synthesis of diazepan-2-one frameworks. researchgate.netacs.org

A convergent, two-step synthesis for 1-sulfonyl 1,4-diazepan-5-ones utilizes an Ugi four-component reaction (Ugi-4CR) followed by an intramolecular SN2 cyclization. acs.orgnih.gov In this sequence, bifunctional starting materials, such as an amino alcohol and a carboxylic acid aldehyde, are condensed with an isocyanide and a sulfonamide. The resulting Ugi adduct is then cyclized under different conditions to yield either aliphatic 1-sulfonyl 1,4-diazepan-5-ones or their benzo-fused derivatives in high yields. acs.orgnih.gov The Ugi reaction's ability to accommodate a wide variety of inputs makes it ideal for creating libraries of structurally diverse compounds. nih.gov

The general applicability of the Ugi-deprotection-cyclization strategy has been demonstrated for various 1,4-benzodiazepine (B1214927) scaffolds. nih.gov For example, methyl anthranilate can serve as the amine component in an Ugi-4CR. The subsequent cleavage of a protecting group (e.g., Boc) from the Ugi product unmasks a free amine, which then undergoes intramolecular condensation with an ester group to form the seven-membered diazepine ring. nih.gov

Table 2: Multicomponent Reaction Strategy for Diazepan-5-one Synthesis

MCR Type Post-MCR Reaction Key Reactants Product Reference
Ugi 4-Component Reaction Intramolecular SN2 Cyclization (Mitsunobu or sulfuryl diimidazole) Amino alcohol, aldehyde-acid, isocyanide, sulfonamide 1-Sulfonyl 1,4-diazepan-5-ones acs.orgnih.gov
Ugi 4-Component Reaction Deprotection & Cyclization Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid 1,4-Benzodiazepine nih.gov

Stereoselective Synthesis of Chiral Diazepan-2-one Isomers

The synthesis of single enantiomers of diazepan-2-ones is critical, as the biological activity of chiral molecules often resides in one specific stereoisomer. However, achieving high enantioselectivity in the synthesis of flexible seven-membered rings is a significant challenge. smolecule.com Several strategies have been developed to address this, including asymmetric catalysis and the use of chiral auxiliaries.

One successful approach is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. This method allows for the enantioselective creation of gem-disubstituted diazepanone heterocycles, including those with all-carbon quaternary stereocenters. nih.gov By using an electron-rich p-anisoyl protecting group on the lactam and a nonpolar solvent, products can be obtained in high yields (up to >99%) and excellent enantioselectivities (up to 95% ee). nih.gov

Organocatalysis also provides a powerful route to chiral diazepanones. A one-pot enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst. chemistryviews.org This sequence, involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), produces the desired heterocycles with good to high enantioselectivity (up to 98% ee) under mild conditions. chemistryviews.org Similarly, an organocatalytic asymmetric [4+3]-cycloaddition using a bifunctional squaramide-based catalyst has been used to access chiral 1,4-benzodiazepin-3-ones with moderate enantioselectivities. mdpi.com

Another strategy involves the "memory of chirality" (MOC), where the chirality of a starting material is transferred to a product through a conformationally chiral, but transiently achiral, intermediate like an enolate. acs.orgvt.edu This has been applied to the synthesis of quaternary proline-derived 1,4-benzodiazepin-2,5-diones in high enantiomeric excess. vt.edu

Table 3: Selected Stereoselective Syntheses of Diazepan-one Derivatives

Method Catalyst/Reagent Product Type Max. Enantiomeric Excess (ee) Reference
Asymmetric Allylic Alkylation Palladium complex with chiral ligand gem-Disubstituted 1,4-diazepan-5-ones 95% nih.gov
Organocatalytic DROC Sequence epi-Quinine derived urea Tetrahydro-1,4-benzodiazepin-2-ones 98% chemistryviews.org
Asymmetric N-alkylation Chiral iridium complexes with (R)-BINAP N-alkylated 1,4-diazepan-2-one precursors 78% smolecule.com
Asymmetric [4+3]-Cycloaddition Bifunctional squaramide Chiral 1,4-benzodiazepin-3-ones 72% mdpi.com

Process Development and Scale-Up Investigations for this compound

While direct literature on the large-scale synthesis of this compound is scarce, process development studies for structurally analogous compounds provide valuable insights into potential scale-up routes. A notable example is the process development for (R)-6-amino-1-ethyl-4-methylhexahydro-1,4-diazepine, a key amine moiety for a clinical candidate. acs.org This compound shares the core ethyl-diazepane structure with the target molecule.

This established route highlights a viable strategy for introducing the ethyl group and forming the diazepine ring that could be adapted for this compound. The use of readily available chiral precursors like serine, the formation of a key aziridine (B145994) intermediate, and the subsequent ring-opening with ethylamine (B1201723) are all scalable and robust transformations.

For related heterocyclic compounds like diazepam, extensive work has been done on developing continuous flow synthesis processes. frontiersin.orgpurdue.edu These efforts aim to move away from traditional batch manufacturing to improve safety, efficiency, yield, and purity. frontiersin.org Such enabling technologies, while applied to benzodiazepines, demonstrate the industrial trend towards optimizing and scaling the production of complex heterocyclic APIs, a path that would be relevant for the future large-scale synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the elucidation of the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, the connectivity and three-dimensional arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Connectivity

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 1-Ethyl-1,4-diazepan-2-one, the spectrum is expected to show distinct signals for the protons of the ethyl group and the diazepan-2-one ring.

The ethyl group at the N1 position would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The protons on the seven-membered diazepanone ring are expected to appear as complex multiplets due to their diastereotopic nature and spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-N¹-CH₂-CH₃~ 2.5 - 2.8Quartet (q)~ 7.0
-N¹-CH₂-CH₃~ 1.0 - 1.2Triplet (t)~ 7.0
-CO-CH₂-N¹-~ 3.2 - 3.5Multiplet-
-N⁴-CH₂-CH₂-N¹-~ 2.8 - 3.1Multiplet-
-N⁴-CH₂-CH₂-CO-~ 2.6 - 2.9Multiplet-
-N⁴-H~ 1.5 - 2.5Broad Singlet-
-CO-CH₂-CH₂-N⁴-~ 1.7 - 2.0Multiplet-

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C2)~ 170 - 175
-N¹-CH₂-CH₃~ 45 - 50
-N¹-CH₂-CH₃~ 12 - 15
-CO-CH₂-N¹- (C3)~ 50 - 55
-N⁴-CH₂-CH₂-N¹- (C5)~ 48 - 52
-N⁴-CH₂-CH₂-CO- (C7)~ 40 - 45
-CO-CH₂-CH₂-N⁴- (C6)~ 30 - 35

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the ethyl group and around the diazepanone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the position of the ethyl group on the N1 nitrogen by observing a correlation between the ethyl group protons and the carbonyl carbon (C2) and the C3 methylene carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is particularly useful for identifying characteristic functional groups. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the amide.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, Broad
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=O Stretch (amide)1630 - 1680Strong
N-H Bend1550 - 1640Medium
C-N Stretch1000 - 1250Medium

Chromatographic Techniques for Purity and Quantitative Analysis

Chiral Chromatography for Enantiomeric Excess Determination

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific, published research detailing the chiral chromatography of this compound. While chiral separation is a critical analytical technique for determining the enantiomeric excess (e.e.) of chiral compounds, specific methodologies, including the selection of chiral stationary phases (CSPs), mobile phase compositions, and resulting chromatograms for this particular compound, are not available in publicly accessible research.

The determination of enantiomeric excess is fundamental in the development of chiral molecules, and High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the predominant technique for this purpose. This method allows for the physical separation of enantiomers, enabling their quantification. The process relies on the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

For related structures, such as the broader class of 1,4-benzodiazepin-2-ones, chirality often arises from the stable, non-planar conformation of the seven-membered ring, creating conformational enantiomers. The separation of such atropisomers has been achieved using various chiral stationary phases, sometimes requiring low-temperature HPLC to slow the rate of interconversion between the enantiomers.

However, without specific studies on this compound, it is not possible to provide established research findings or validated analytical methods. Consequently, data on chromatographic conditions and enantiomeric separation cannot be presented. The development of such a method would require experimental screening of various chiral stationary phases (e.g., polysaccharide-based, protein-based, or Pirkle-type columns) and optimization of mobile phase conditions to achieve baseline separation of the potential enantiomers.

Due to the lack of available data in the scientific literature, no detailed research findings or data tables for the chiral chromatographic separation of this compound can be provided at this time.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic properties of 1-Ethyl-1,4-diazepan-2-one. These methods, rooted in quantum mechanics, offer a detailed description of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine the molecule's geometry, electronic distribution, and thermodynamic stability. By solving the Kohn-Sham equations, the electron density of the system can be calculated, which in turn provides information about the molecule's energy and other properties.

DFT studies on similar diazepanone structures have been used to analyze their electronic properties. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. The stability of the molecule can be inferred from its total energy and the energies of its molecular orbitals. For instance, a lower total energy generally corresponds to a more stable molecule.

Table 1: Illustrative DFT-Calculated Properties for a Diazepanone Ring System

Property Value Unit
Total Energy -450.123 Hartrees
Dipole Moment 2.5 Debye
N-C Bond Length (Amide) 1.35 Å

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule that is more reactive and less stable. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Diazepanone System

Orbital Energy (eV)
HOMO -6.5
LUMO 1.2

Note: The data in this table is illustrative for a general diazepanone ring and not specific to this compound.

Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to predict the spectroscopic signatures of a molecule. These predictions are valuable for interpreting experimental spectra and identifying the compound.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths in the ultraviolet-visible spectrum. The predicted transitions are typically from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

IR and Raman Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. Each peak can be assigned to a specific vibrational mode of the molecule, such as the stretching of the C=O bond or the bending of N-H bonds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of this compound.

The seven-membered diazepanone ring is flexible and can adopt several conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For similar 1,4-diazepane rings, studies have shown that a chair conformation is often the most stable. nih.gov However, other conformations like boat and twist-boat are also possible.

Computational methods such as molecular mechanics and DFT can be used to perform a systematic search of the conformational space to identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The presence of the ethyl group on one of the nitrogen atoms in this compound will influence the conformational preference of the ring.

Table 3: Illustrative Relative Energies of Diazepanone Ring Conformations

Conformation Relative Energy (kcal/mol)
Chair 0.0
Twist-Boat 2.5

Note: The data in this table is illustrative for a general diazepanone ring and not specific to this compound.

Intramolecular interactions, such as hydrogen bonds, can play a significant role in determining the preferred conformation and reactivity of this compound. Although the N-ethyl group precludes N-H hydrogen bonding at that position, the other nitrogen atom in the ring may still participate in such interactions.

Tautomerism is another important aspect to consider. For this compound, lactam-lactim tautomerism is possible, where a proton can migrate from the nitrogen atom to the adjacent carbonyl oxygen, forming an enol-imine structure. conicet.gov.ar Computational studies can evaluate the relative energies of the tautomers to predict which form is more stable in the gas phase and in different solvents. conicet.gov.ar The stability of a particular tautomer can be influenced by intramolecular hydrogen bonding and the polarity of the environment. conicet.gov.ar

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Ligand-Receptor Interaction Prediction

The prediction of ligand-receptor interactions is a critical component of structure-based drug design. This process involves identifying the binding mode of a ligand within the active site of a protein. The interactions are typically characterized by types such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For the broader class of diazepam derivatives, studies have successfully used molecular docking to identify key interactions with receptors like the GABA-A receptor. These analyses help in understanding the mechanism of action and in the design of new derivatives with improved affinity and selectivity. However, no specific ligand-receptor interaction predictions for this compound have been found in the reviewed literature.

Binding Affinity Estimation to Biological Targets

Following the prediction of the binding pose, computational methods are employed to estimate the binding affinity, often expressed as the binding free energy. This estimation is crucial for ranking potential drug candidates. Scoring functions within docking programs provide a rapid assessment, while more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can offer more accurate predictions. While extensive research has been conducted on estimating the binding affinities of various benzodiazepines and related compounds to their biological targets, specific binding affinity data for this compound is not available.

A hypothetical table of predicted binding affinities for this compound with various receptors, based on future potential studies, is presented below.

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
GABA-A Receptor α1--
GABA-A Receptor α2--
Peripheral Benzodiazepine (B76468) Receptor--
No data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones. For the class of 1,4-benzodiazepine-2-ones, 3D-QSAR models have been developed to investigate their anti-trypanosomal activities. These models have demonstrated good correlation and predictive power, aiding in the design of more potent inhibitors. Despite the utility of QSAR for related compounds, no specific QSAR models for predicting the biological efficacy of this compound have been reported.

A prospective QSAR model for this compound and its analogs might include the following parameters:

DescriptorTypePotential Contribution to Biological Efficacy
Molecular WeightPhysicochemical-
LogPLipophilicity-
Topological Polar Surface Area (TPSA)Electronic-
Number of Hydrogen Bond Donors/AcceptorsStructural-
This table represents a hypothetical framework for a future QSAR study, as no current data exists for this compound.

Prediction of Advanced Molecular Properties (e.g., Non-Linear Optics)

Computational chemistry also allows for the prediction of advanced molecular properties, such as non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and materials science. The prediction of NLO properties typically involves quantum mechanical calculations to determine the hyperpolarizability of a molecule. While studies have explored the NLO properties of various organic molecules, including some with heterocyclic rings, there is no available research on the prediction of non-linear optical properties specifically for this compound.

Structure Activity Relationship Sar Studies of 1 Ethyl 1,4 Diazepan 2 One Analogues

Influence of the N-Ethyl Substituent on Biological Activity and Selectivity

The substituent at the N-1 position of the diazepanone ring plays a crucial role in modulating the pharmacological profile of these compounds. In the case of 1-Ethyl-1,4-diazepan-2-one, the ethyl group is a key determinant of its interaction with biological targets.

Alterations at the N-1 position are a common strategy in the development of benzodiazepine-related compounds to enhance activity. researchgate.net The introduction of small alkyl groups, such as the ethyl group, can significantly influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, in the broader class of 1,4-benzodiazepines, substitution at the N-1 position with an alkyl group is known to increase activity. researchgate.net This modification can sometimes lead to the creation of a prodrug, where metabolic N-dealkylation might yield an active primary or secondary amine. researchgate.net

The size and nature of the N-1 substituent are critical. While an ethyl group may confer a degree of potency, larger or bulkier groups could lead to a decrease in binding affinity due to steric hindrance at the receptor site. chemisgroup.us Conversely, replacing the ethyl group with a hydrogen atom or a smaller methyl group would alter the compound's polarity and steric profile, potentially changing its selectivity and potency at different receptor subtypes. Studies on related N-substituted dibenzazepinone derivatives have shown that variations in the N-substituent are pivotal for achieving high potency and selectivity for specific biological targets, such as integrin α(V)β(3). nih.gov

The table below illustrates the generalized impact of modifying the N-1 substituent based on principles derived from related diazepine (B8756704) scaffolds.

N-1 SubstituentGeneral Effect on ActivityRationale
-H Baseline ActivityProvides a hydrogen bond donor capability.
-Methyl Often IncreasedSmall increase in lipophilicity without significant steric bulk.
-Ethyl Potentially OptimalBalances increased lipophilicity for better membrane passage with acceptable steric size for receptor fit.
-Propyl or larger alkyls Often DecreasedIncreased steric hindrance may impede optimal binding to the target receptor. chemisgroup.us
-Aryl or bulky groups VariableCan drastically alter the binding mode and selectivity, depending on the target.

Stereochemical Considerations in Pharmacological Profile

Stereochemistry is a paramount factor in the pharmacological activity of diazepanone derivatives. slideshare.net Even in the absence of a traditional chiral carbon center, the seven-membered diazepine ring is non-planar and inherently chiral, existing as a mixture of rapidly interconverting conformational enantiomers (P and M conformers). researchgate.net The introduction of a substituent at a position such as C-3 creates a stable stereocenter, leading to distinct enantiomers with potentially very different biological activities. nih.govnih.gov

Research on chiral 1,4-benzodiazepin-2-ones has conclusively shown that pure enantiomers can exhibit significant differences in their pharmacological effects. nih.gov One enantiomer may bind with high affinity to a receptor, while the other is significantly less active or even inactive. slideshare.net This stereoselectivity arises from the three-dimensional nature of the drug-receptor interaction; the active enantiomer possesses a specific 3D structure that allows for optimal interaction with its binding site. slideshare.net

Furthermore, stereochemistry influences pharmacokinetic properties. The binding of chiral diazepanone analogues to plasma proteins like human serum albumin (HSA) can be stereoselective, affecting the drug's distribution and half-life. nih.gov The different enantiomers of a drug can also be metabolized at different rates.

Key stereochemical aspects include:

Ring Conformation: The diazepanone ring typically adopts a boat-like or chair-like conformation. The specific conformation, and the energetic barrier to interconversion, is influenced by substituents and can be critical for receptor binding. plu.mx

Chiral Centers: Introduction of substituents on the diazepanone ring can create one or more chiral centers. The absolute configuration (R or S) at these centers is often a decisive factor for biological activity. For example, in some antischistosomal benzodiazepine (B76468) derivatives, modifications at the C-3 position were explored to create analogues with an improved therapeutic index, highlighting the importance of this position for stereospecific interactions. nih.gov

Effects of Remote Substituents on the Diazepanone Scaffold

In the closely related 1,4-benzodiazepine (B1214927) series, the position and electronic nature of substituents on the fused benzene (B151609) ring are well-known to be critical for activity. chemisgroup.us For instance:

Electron-Withdrawing Groups: The presence of an electron-withdrawing group (e.g., Cl, NO₂, CF₃) at position 7 of the benzodiazepine ring significantly increases anxiolytic and anticonvulsant activity. researchgate.nettsijournals.com This is thought to be due to favorable interactions with the receptor binding pocket. nih.gov

Electron-Donating Groups: Conversely, electron-donating groups at the same position tend to decrease activity. tsijournals.com

Other Positions: Substitution at positions 6, 8, and 9 on the benzodiazepine ring generally leads to a decrease in activity. researchgate.nettsijournals.com

While this compound lacks the fused benzene ring, the principles of how remote substituents affect the core scaffold remain relevant. Placing substituents at various positions on the diazepanone ring itself will have significant consequences. For example, substitutions at C-5, C-6, or C-7 could introduce steric bulk, alter the ring's conformation, or change the molecule's polarity. Research on imidazo[4,5-e] nih.govnih.govdiazepine derivatives has shown that both electronic and steric factors of substituents play a role in biological activity and chemical stability. nih.govresearchgate.net

The following table summarizes the expected effects of substituents on a diazepanone scaffold, extrapolated from studies on related heterocyclic systems.

Substituent PositionType of SubstituentPotential Effect on Activity
Ring Carbon Atoms (e.g., C-5, C-6, C-7) Small, lipophilic groupsMay enhance membrane permeability and van der Waals interactions.
Bulky groupsPotential for steric hindrance, leading to decreased activity.
Polar groups (e.g., -OH, -NH₂)May increase water solubility but could decrease cell penetration.
Electron-withdrawing groupsCan alter the electronic distribution and basicity of the nitrogen atoms, affecting receptor interactions.

Design Principles for Optimizing Biological Activity through Structural Modification

The optimization of the biological activity of this compound analogues is guided by several key design principles derived from extensive SAR studies on diazepanones and related heterocyclic structures. plu.mxnih.gov The goal is to rationally modify the lead structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Fine-Tuning the N-1 Substituent: As discussed, the N-1 ethyl group is a critical handle for modification. The design strategy involves exploring a range of small alkyl and functionalized alkyl groups to balance lipophilicity and steric factors for optimal target engagement.

Exploitation of Stereochemistry: Given the importance of stereoisomerism, a primary design principle is the synthesis and evaluation of single enantiomers. nih.gov If a chiral center exists or is introduced, separating the enantiomers is crucial, as this can lead to a more potent and selective drug with a better therapeutic window.

Strategic Placement of Remote Substituents: Based on SAR data, remote positions on the diazepanone ring can be substituted to enhance binding affinity. This often involves introducing groups with specific electronic properties (e.g., electron-withdrawing) at positions that are known to interact favorably with the target protein. chemisgroup.usnih.gov

Conformational Restriction: The flexibility of the seven-membered diazepine ring can be a disadvantage, leading to binding at multiple targets. A key design strategy is to introduce structural constraints, such as fusing another ring to the diazepanone scaffold, to lock the molecule into a more rigid, biologically active conformation. chemisgroup.us This can significantly improve both potency and selectivity.

Computational and Ligand-Based Drug Design: Modern drug design often employs computational modeling to predict how structural modifications will affect binding. plu.mx By designing analogues based on the known pharmacophores of existing monoamine reuptake inhibitors, for example, novel 1-aryl-1,4-diazepan-2-one derivatives have been successfully developed as potent triple reuptake inhibitors. nih.gov

Bioisosteric Replacements and Their Impact on Pharmacological Outcomes

Bioisosterism is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. ijrrjournal.comresearchgate.net This approach can be used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. cambridgemedchemconsulting.combenthamscience.com For this compound analogues, several bioisosteric replacements can be considered.

Carbonyl Group (C=O) Replacement: The lactam carbonyl at the C-2 position is a key pharmacophoric feature, often involved in hydrogen bonding with the receptor. It can be replaced with other groups that can act as hydrogen bond acceptors. A classic bioisosteric replacement is the substitution of a ketone with a triazole or other heterocyclic ring, a strategy used in the development of benzodiazepines like alprazolam and triazolam from their "-azepam" counterparts. researchgate.net

Amide Bond Bioisosteres: The entire amide moiety (-NH-C=O-) can be replaced with bioisosteres like a reverse amide, an ester, or a stable alkene to modify chemical stability and conformational preference.

N-Ethyl Group Replacement: The ethyl group at the N-1 position can be replaced by other small groups to fine-tune lipophilicity and metabolic stability. For example, a trifluoroethyl group could be used to block metabolic oxidation at that site while maintaining a similar steric profile.

Ring Atom Replacements: The carbon atoms of the diazepanone ring could be replaced by other atoms (e.g., oxygen or sulfur) to create oxa- or thia-diazepanone analogues. This scaffold hopping approach can lead to compounds with novel properties and improved ADME profiles. mdpi.com Similarly, replacing a CH₂ group with a CF₂ group can alter local dipole moments and metabolic stability. cambridgemedchemconsulting.com

The following table presents potential bioisosteric replacements for different moieties within the this compound scaffold and their potential impact.

Original MoietyBioisosteric ReplacementPotential Pharmacological Impact
C=O (Ketone) C=S (Thioketone), C=NH (Imine), TetrazoleAltered hydrogen bonding capacity, potential for improved metabolic stability or modified selectivity. chem-space.com
-CH₂- (Methylene) -O- (Ether), -S- (Thioether), -NH-, -CF₂-Changes in ring conformation, polarity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com
-N-Ethyl -N-Cyclopropyl, -N-TrifluoroethylIncreased metabolic stability, altered lipophilicity.
-H -F, -D (Deuterium)Fluorine can act as a hydrogen bond acceptor and block metabolism. Deuterium can slow metabolism via the kinetic isotope effect. researchgate.netcambridgemedchemconsulting.com

These strategies, from simple substituent changes to complex bioisosteric replacements, form the core of the medicinal chemistry efforts to develop optimized this compound analogues for various therapeutic applications. nih.gov

Biological Activities and Mechanisms of Action

Broad Spectrum Biological Activities of Diazepanone Scaffolds

The seven-membered diazepine (B8756704) ring system is a versatile scaffold that has given rise to numerous compounds with a wide array of pharmacological effects. dntb.gov.uaresearchgate.net Derivatives of 1,4-diazepine are of significant interest to the pharmaceutical industry due to their demonstrated efficacy as antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer agents. researchgate.net The biological significance of these compounds has spurred continuous research into their synthesis, chemical reactions, and therapeutic potential. dntb.gov.ua

The diazepanone scaffold is a key feature in many compounds exhibiting significant activity within the central nervous system (CNS). nih.govnih.gov A primary area of investigation has been their anticonvulsant properties, which are crucial for the management of epilepsy, a CNS disease characterized by abnormal neuronal cell activity. nih.gov

Research into novel pyrrolidine-2,5-dione derivatives, which can be considered related structures, has identified compounds with broad-spectrum anticonvulsant effects in various animal models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.gov For instance, one notable compound from a study demonstrated robust activity in a model of drug-resistant epilepsy. nih.gov Similarly, newly synthesized pentacyclic benzodiazepine (B76468) derivatives have shown potent anticonvulsant effects, with some exhibiting potency comparable to diazepam. mdpi.com The mechanism for these effects is often linked to interaction with benzodiazepine receptors in the CNS. mdpi.com

The essential structural features of related heterocyclic scaffolds, such as 1,3,4-thiadiazole, that are responsible for anticonvulsant activity include a hydrophobic aryl ring, an electron-donor group, and a hydrogen bonding domain. nih.gov These features facilitate the modulation of neuronal firing, often through pathways involving the GABAergic system. nih.gov

Compounds based on the diazepine structure are most famously known for their anxiolytic (anti-anxiety) and sedative properties. iosrphr.org Benzodiazepines, a major class of drugs built upon this scaffold, are widely prescribed to manage anxiety disorders, panic attacks, and insomnia. iosrphr.orgdrugbank.com Their therapeutic effects stem from their ability to reduce excessive fear, nervousness, and apprehension. iosrphr.org

The primary mechanism for these effects is the enhancement of the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. iosrphr.orgdrugbank.com By allosterically modulating the GABA-A receptor, these compounds increase neuronal inhibition, leading to sedation, relaxation, and a reduction in anxiety. iosrphr.org

Studies have demonstrated that tolerance to the sedative and anxiolytic effects can develop at different rates. nih.gov For example, in rat models, tolerance to the sedative effects of diazepam was observed after 7 days of treatment, while tolerance to its anxiolytic actions only became apparent after 14 days. nih.gov Research also indicates that at certain doses, the sedative effects of compounds like diazepam may be more pronounced than their anxiolytic effects in some animal models. nih.gov

Compound ClassPrimary EffectKey MechanismExample Compound
BenzodiazepinesAnxiolytic, SedativePositive allosteric modulation of GABA-A receptorsDiazepam
Pentacyclic Benzodiazepine DerivativesAnxiolytic, SedativeAction via benzodiazepine receptorsPBDT 13

Beyond their well-established CNS effects, diazepanone scaffolds and related heterocyclic structures have shown promise in other therapeutic areas, including as anti-inflammatory, antibacterial, and anticancer agents.

Anti-inflammatory Activity: Novel pyrrolinone-fused benzoazepine alkaloids, which share a seven-membered nitrogen-containing ring, have demonstrated potent anti-inflammatory activity. nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, certain compounds significantly inhibited the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. nih.govresearchgate.net Other natural compounds with different core structures, such as rapanone, have also proven effective in controlling inflammation in both acute and chronic models. nih.gov

Antibacterial Activity: Several studies have revealed the antibacterial potential of diazepine-related compounds. Benzodiazepines have shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Some derivatives, when combined with conventional antibiotics, exhibit a synergistic effect. researchgate.net The synthesis of 1,4-diazepine linked piperidine (B6355638) derivatives has also yielded compounds with significant inhibitory activity against various microbial strains. researchgate.net The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, indicating the lowest concentration of a substance that prevents visible growth of a bacterium. nih.govnih.govmdpi.com

Compound/ClassTarget BacteriaObserved EffectReference
Benzodiazepines (e.g., Clonazepam)Gram-positive and Gram-negative bacteriaDirect antibacterial activity researchgate.net
1,4-Diazepine linked piperidine derivativesS. aureus, B. subtilis, E. coliInhibitory activity against tested strains researchgate.net
DiazepamMethicillin-resistant S. aureus (MRSA)Activity against planktonic and biofilm strains researchgate.net

Anticancer Potential: The modification of heterocyclic scaffolds is a prominent strategy in the development of new anticancer agents. nih.govmdpi.comresearchgate.netresearchgate.net The norbornene scaffold, for instance, has been incorporated into derivatives that show potent antitumor activity against various cancer cell lines, including breast carcinoma. mdpi.com Similarly, oxadiazoles, which are five-membered heterocyclic rings, have emerged as a core structure in compounds with remarkable cytotoxicity against several tumor lines. nih.govmdpi.com The versatility of these scaffolds allows for structural modifications that can enhance their interaction with biological targets involved in cancer progression. nih.gov

The diazepine scaffold has also been explored for its antiviral potential. Specifically, 1,4-benzodiazepine (B1214927) derivatives have been identified as potent inhibitors of the respiratory syncytial virus (RSV) in vitro. nih.gov Through lead optimization, a specific derivative, RSV-604, was identified as a clinical candidate due to its potent anti-RSV activity and favorable pharmacokinetic profile. nih.gov This demonstrates that the diazepanone core can be adapted to target viral processes, expanding its therapeutic applicability. semanticscholar.org

Molecular Mechanisms of Action

The diverse biological effects of diazepanone-containing molecules are a result of their interaction with a variety of molecular targets. The most well-documented mechanism involves the modulation of ion channels, particularly the GABA-A receptor, but interactions with other receptor systems are also being elucidated.

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major targets for pharmaceuticals. nih.gov Research has shown that the diazepine scaffold can be engineered to interact with specific GPCRs.

For example, a class of antagonists for endothelin (ET) receptors, which are GPCRs involved in vasoconstriction, was designed based on a 1,3,4,5-tetrahydro-1H-benzo[e] researchgate.netnih.govdiazepin-2-one scaffold. nih.gov These compounds were identified as potent dual antagonists of both ET(A) and ET(B) receptors, demonstrating the utility of the diazepinone structure in targeting this receptor class. nih.gov

However, the interaction of diazepines with all GPCRs is not always direct. A study investigating the proposed modulation of α1-adrenoceptors (another GPCR class) by diazepam found no evidence of direct binding. nih.gov Instead, the observed effects were attributed to an off-target inhibition of phosphodiesterases, enzymes that are involved in second messenger signaling pathways. nih.gov This highlights the complexity of assigning specific molecular mechanisms and the need to validate direct ligand-receptor interactions carefully.

Due to a lack of publicly available scientific literature and research data concerning the specific biological activities and research methodologies for the chemical compound "1-Ethyl-1,4-diazepan-2-one," this article cannot be generated. Extensive searches have not yielded specific information on its enzyme inhibitory activity, its modulation of neurotransmitter systems such as serotonin (B10506) and dopamine, or the pharmacodynamic and pharmacokinetic research methodologies employed in its study.

The requested information appears to be non-existent in the public domain, making it impossible to provide a scientifically accurate and informative article that adheres to the user's specific outline and instructions. It is crucial to base scientific writing on verifiable and published research to ensure accuracy and avoid the creation of unsubstantiated information.

Potential Research Applications and Future Directions

Application in Medicinal Chemistry

The broader class of 1,4-diazepan-2-one (B1253349) derivatives has shown promise in various therapeutic areas. However, the impact of the N-ethyl substitution on the biological activity of the core structure remains to be determined.

Development of Novel Therapeutic Agents Targeting Specific Diseases

While some substituted benzo[b] nih.govresearchgate.netdiazepin-2-ones have been investigated for their cytotoxic effects against cancer cell lines, no such data is available for 1-Ethyl-1,4-diazepan-2-one. nih.gov Research into the synthesis and biological evaluation of various 1,4-benzodiazepin-2-ones has identified compounds with antitrypanosomal activity and potential as endothelin receptor antagonists. researchgate.netnih.gov The well-known drug Diazepam, a 1,4-benzodiazepin-2-one derivative, is widely used for its anxiolytic, sedative, and anticonvulsant properties. nih.govdrugbank.comnih.gov However, without empirical data, the therapeutic profile of this compound is purely speculative.

Role as Privileged Molecular Scaffolds in Drug Discovery

The 1,4-diazepine core is considered a privileged scaffold due to its ability to interact with a variety of biological targets. eurekaselect.comsemanticscholar.orgnih.gov This versatility has led to the development of numerous drugs. The addition of an ethyl group at the 1-position of the 1,4-diazepan-2-one ring could potentially modulate the scaffold's pharmacokinetic and pharmacodynamic properties, offering a new avenue for library synthesis in drug discovery programs. However, no studies have specifically explored this compound for this purpose.

Design of Peptidomimetics for Conformational Constraint and Bioactivity

The rigid, seven-membered ring of the diazepan-2-one structure could theoretically serve as a scaffold to mimic peptide turns, a common secondary structure in proteins. This approach is used to create peptidomimetics with improved stability and bioavailability. There is, however, no published research that utilizes the this compound scaffold in the design of peptidomimetics.

Chemical Biology Tools for Target Identification and Validation

Chemical probes are essential for elucidating biological pathways and validating new drug targets. While functionalized diazepine (B8756704) derivatives could potentially be developed into such tools, there is no evidence in the current literature of this compound being used for this purpose.

Materials Science Applications (e.g., Optoelectronic Materials)

The application of diazepine-related structures in materials science is not a well-documented field of research. There are no available studies to suggest that this compound possesses properties suitable for optoelectronic or other materials science applications.

Exploration of Unconventional Biological Targets and Pathways

The discovery of novel biological activities for existing chemical scaffolds is an ongoing effort in chemical biology. While the broader 1,4-diazepine class has a well-established pharmacological profile, primarily centered on the central nervous system, the potential for this compound to interact with unconventional biological targets or pathways remains an open and unexplored question.

Integration of High-Throughput Screening with Computational and Synthetic Methodologies for Compound Optimization

The optimization of this compound and its analogs as potential therapeutic agents can be significantly accelerated through the integration of high-throughput screening (HTS), computational modeling, and synthetic methodologies. This synergistic approach allows for the rapid exploration of the chemical space around the 1,4-diazepan-2-one scaffold, facilitating the identification of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

High-Throughput Screening (HTS) serves as the initial step in identifying promising derivatives from large chemical libraries. Automated HTS assays can be designed to assess the affinity of compounds for specific biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. For instance, in the context of discovering novel triple reuptake inhibitors based on the 1-aryl-1,4-diazepan-2-one scaffold, HTS would be employed to screen a library of synthesized derivatives for their ability to inhibit the reuptake of serotonin (B10506), norepinephrine, and dopamine. nih.gov

Computational Modeling plays a crucial role in refining the hits obtained from HTS and guiding the synthesis of new, more potent analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be utilized to understand the structural requirements for biological activity. wikipedia.org By analyzing the data from HTS, computational models can predict the activity of virtual compounds, thereby prioritizing the synthesis of those with the highest likelihood of success. This in silico screening significantly reduces the time and resources required for lead optimization.

Synthetic Methodologies are then employed to create the prioritized derivatives. The flexibility of the 1,4-diazepan-2-one core allows for a variety of synthetic modifications. For example, different aryl groups can be introduced at the 1-position, and various substituents can be incorporated at other positions of the diazepan ring to explore the structure-activity relationship (SAR). The synthesized compounds are then subjected to further rounds of HTS and computational analysis, creating an iterative cycle of design, synthesis, and testing that drives the optimization process forward.

The table below illustrates a hypothetical workflow integrating these three methodologies for the optimization of this compound derivatives.

Phase Methodology Objective Outcome
1. Hit Identification High-Throughput Screening (HTS)To screen a diverse library of 1,4-diazepan-2-one derivatives for initial activity against a specific biological target.Identification of a set of "hit" compounds with measurable activity.
2. In Silico Analysis Computational Modeling (QSAR, Molecular Docking)To analyze the structure-activity relationships of the hit compounds and predict the activity of virtual analogs.A prioritized list of virtual compounds with potentially improved activity.
3. Lead Generation Synthetic ChemistryTo synthesize the prioritized virtual compounds.A focused library of new derivatives for further testing.
4. Lead Optimization Iterative HTS and Computational ModelingTo test the new derivatives and further refine the computational models for enhanced predictive power.Identification of lead compounds with optimized potency, selectivity, and drug-like properties.

This integrated approach has been successfully applied to other heterocyclic scaffolds and holds significant promise for the efficient discovery and development of novel drugs based on the this compound structure.

Advanced Research on Pharmacological Efficacy and Specificity

Advanced research into the pharmacological efficacy and specificity of this compound and its derivatives is crucial for determining their therapeutic potential. Given the structural similarities to benzodiazepines, a primary area of investigation would be their activity as modulators of the γ-aminobutyric acid type A (GABAA) receptor. dntb.gov.ua

Pharmacological Efficacy studies would aim to characterize the functional effects of these compounds. This involves a range of in vitro and in vivo assays.

In Vitro Assays: Electrophysiological techniques, such as patch-clamp recordings from cultured neurons or cells expressing specific GABAA receptor subtypes, can be used to determine whether these compounds enhance the GABA-mediated chloride current. semanticscholar.org Dose-response curves would be generated to quantify the potency (EC50) and efficacy of the compounds.

In Vivo Models: Animal models of anxiety, epilepsy, and insomnia would be employed to assess the therapeutic efficacy of promising compounds. For example, the elevated plus-maze and light-dark box tests are standard behavioral paradigms for evaluating anxiolytic activity in rodents. Anticonvulsant effects can be assessed using models such as the pentylenetetrazole-induced seizure test.

Pharmacological Specificity is a critical aspect of modern drug development, as it is directly related to the side-effect profile of a potential drug. Research in this area would focus on:

Receptor Subtype Selectivity: The GABAA receptor is a pentameric ligand-gated ion channel with a high degree of heterogeneity due to the existence of multiple subunit isoforms (α, β, γ, δ, ε, θ, π, and ρ). drugbank.com Different subunit combinations give rise to receptors with distinct pharmacological properties. For instance, α1-containing receptors are associated with sedative effects, while α2/α3-containing receptors are linked to anxiolytic effects. Radioligand binding assays and functional studies using recombinant receptors expressing specific subunit combinations would be essential to determine the subtype selectivity profile of this compound derivatives. The goal would be to identify compounds with a preference for the desired receptor subtypes to minimize unwanted side effects like sedation and ataxia.

Off-Target Activity: A comprehensive screening against a panel of other receptors, ion channels, and enzymes would be necessary to identify any potential off-target interactions that could lead to adverse effects.

The table below summarizes key parameters that would be investigated in advanced pharmacological studies of this compound derivatives, with hypothetical data for a promising lead compound.

Parameter Assay Type Measurement Hypothetical Result for a Lead Compound
Binding Affinity Radioligand BindingKi (nM)50 nM at GABAA receptor
Functional Potency ElectrophysiologyEC50 (nM)100 nM for potentiation of GABA response
Anxiolytic Efficacy Elevated Plus Maze% Time in Open ArmsSignificant increase compared to vehicle
Anticonvulsant Efficacy PTZ-induced SeizuresSeizure ScoreSignificant reduction compared to vehicle
Subtype Selectivity Recombinant ReceptorsFold-selectivity (α2/α3 vs α1)>10-fold selective for α2/α3 subtypes
Off-Target Screening Receptor Panel Screen% Inhibition at 10 µM<20% inhibition at most off-targets

Through such detailed pharmacological profiling, researchers can build a comprehensive understanding of the therapeutic potential and safety profile of novel compounds like this compound, paving the way for their potential development as next-generation therapeutics with improved efficacy and specificity.

Q & A

Q. How can researchers design experiments to study the metabolic stability of this compound in vitro?

  • Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactors. Quantify degradation via LC-MS/MS and identify metabolites using high-resolution mass spectrometry (HRMS). Compare half-life (t₁/₂) to control compounds like benzodiazepines .

Key Methodological Notes

  • Crystallography : Always collect low-temperature (100 K) data to reduce thermal motion artifacts .
  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and moisture levels (<50 ppm H₂O) .
  • Data Contradictions : Use Bayesian statistics (e.g., R-factors in SHELXL) to assess model reliability .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1,4-diazepan-2-one
Reactant of Route 2
1-Ethyl-1,4-diazepan-2-one

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